The synthesis of Bopindolol involves several key steps:
These reactions highlight the importance of specific reagents and conditions in achieving the desired chemical transformations.
The molecular structure of Bopindolol reveals significant details about its chemical properties:
Key structural data includes:
Bopindolol participates in various chemical reactions, primarily related to its pharmacological activity:
Bopindolol's mechanism of action primarily involves:
This dual action contributes to its effectiveness in managing hypertension.
Bopindolol exhibits several notable physical and chemical properties:
Additional properties include:
These properties are essential for understanding its pharmacokinetics and bioavailability.
Bopindolol's primary applications are centered around cardiovascular health:
Bopindolol (chemical name: (RS)-1-(tert-butylamino)-3-[(2-methyl-1H-indol-4-yl)oxy]propan-2-yl benzoate) is a nonselective beta-adrenoceptor antagonist developed in the late 1960s by Sandoz AG. Patented in 1969 and first described in scientific literature in the 1980s, it emerged from structural optimization efforts aimed at extending the duration of action of beta-blockers [2]. Unlike early beta-blockers like propranolol (first-generation), bopindolol is classified as a third-generation beta-blocker due to its unique prodrug design and partial agonist activity [1] [3]. Its molecular structure incorporates an ester moiety attached to a 2-methylindole group, rendering it a prodrug that requires enzymatic hydrolysis in vivo to form the active metabolite, 4-(3-tert-butylamino-2-hydroxypropoxy)-2-methylindole [2]. This design significantly enhanced its lipophilicity and membrane permeability, contributing to sustained receptor binding.
Key milestones:
Bopindolol belongs to the aryloxypropanolamine subclass of beta-blockers, sharing a core structure with propranolol and pindolol. Its chemical differentiation lies in the benzoate ester group at the 2-hydroxy position and the 2-methylindole aromatic system [2]. This confers distinct pharmacokinetic and pharmacodynamic properties relative to other classes:
Table 1: Structural and Functional Comparison of Key Beta-Blockers
Compound | Receptor Selectivity | ISA | MSA | Half-life (h) | Key Structural Features |
---|---|---|---|---|---|
Bopindolol | Nonselective (β1/β2) | Yes | No | 4–10 | Benzoate ester prodrug; 2-methylindole |
Propranolol | Nonselective | No | Yes | 3–6 | Naphthalene ring system |
Atenolol | β1-selective | No | No | 6–9 | 4-Acetamido phenyl group |
Pindolol | Nonselective | Yes | Weak | 3–4 | Indole ring without ester |
Sotalol | Nonselective | No | No | 7–18 | Sulfonamide group |
Functional analogues:
Bopindolol’s ISA mitigates reflex tachycardia and peripheral vasoconstriction—common limitations of non-ISA beta-blockers like propranolol [1] [3].
Bopindolol’s extended duration arises from two interdependent mechanisms: prodrug biotransformation and high receptor affinity.
Prodrug Activation
After oral administration, hepatic and plasma esterases hydrolyze the benzoate ester to yield the active metabolite. This hydrolysis occurs gradually, creating a depot effect that sustains plasma concentrations [1] [3]. Studies show 70% oral bioavailability, with peak active metabolite levels at 2–4 hours post-dose and detectable receptor blockade beyond 24 hours [1] [3].
Receptor Binding Dynamics
Bopindolol exhibits potent beta-adrenoceptor antagonism (Ki = 0.4–4.8 nM for human β1/β2 receptors) [3] [7]. Its ISA (15–20% efficacy relative to isoproterenol) allows partial activation of beta-receptors during low catecholamine tone, preventing extreme bradycardia or vasospasm [1] [3]. Hemodynamic studies in hypertensive patients demonstrate:
Table 2: Pharmacokinetic/Pharmacodynamic Correlates of Long-Acting Beta-Blockers
Parameter | Bopindolol | Pindolol | Atenolol | Sotalol |
---|---|---|---|---|
Tmax active (h) | 2–4 | 1–2 | 2–4 | 2–4 |
Effective half-life (h) | 10–24 | 3–4 | 6–9 | 7–18 |
Receptor dissociation rate | Low | Moderate | Low | High |
Renal clearance (%) | <35 | 40 | >70 | >75 |
Figure: Metabolic Pathway of Bopindolol
Bopindolol (prodrug) → Esterase hydrolysis → Active metabolite: 4-(3-*tert*-Butylamino-2-hydroxypropoxy)-2-methylindole → Sustained β-receptor binding (t1/2 >24 h)
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7